molecular formula C12H7BrClNO2 B3241547 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid CAS No. 147078-81-7

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid

Katalognummer B3241547
CAS-Nummer: 147078-81-7
Molekulargewicht: 312.54 g/mol
InChI-Schlüssel: PKBRYBJHIGRLEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid (2-BCPN) is a synthetic organic compound belonging to the class of nicotinic acids. It is a white crystalline solid with a molecular weight of 310.5 g/mol and a melting point of 132-134 °C. 2-BCPN is used primarily in scientific research and laboratory experiments, and its properties and applications have been the subject of numerous studies.

Wissenschaftliche Forschungsanwendungen

Nicotinic Acid in Dyslipidemia Treatment

Nicotinic acid (niacin) is recognized for its effectiveness in modifying lipid profiles, which contributes to reduced morbidity and mortality in patients with cardiovascular diseases. This compound has been used for over 50 years to treat dyslipidemia, showcasing its ability to lower low-density lipoprotein cholesterol (LDL-C) and lipoprotein(a) while being the most effective agent available for raising high-density lipoprotein cholesterol (HDL-C) (Shen & Colletti, 2009). Despite its beneficial effects, the usage of niacin is often limited due to side effects like flushing, which has led to the development of high-affinity nicotinic acid receptor agonists aimed at improving efficacy and patient compliance (Hong C Shen & S. Colletti, 2009).

Pharmacological Review and Potential for Further Research

Chlorogenic acid (CGA), a phenolic compound related to the structural components of the specified compound, exhibits various therapeutic roles including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and as a central nervous system stimulator. This highlights the compound's significant potential in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The extensive range of CGA's biological and pharmacological effects underlines the importance of phenolic compounds in medical research, suggesting a potential area of study for derivatives of nicotinic acid such as 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid (Naveed et al., 2018).

Anticancer Potential of Nicotinic Acid Derivatives

Research on nicotinic acid derivatives reveals their importance in developing anticancer drugs, highlighting the wide variety of biological properties these compounds display. The exploration of synthetic approaches for anticancer drugs based on nicotinic acid since 2001 showcases the ongoing interest in utilizing this compound's derivatives for cancer treatment. The review suggests significant work has been accomplished in synthesizing and investigating the anticancer potential of nicotinamide derivatives, indicating a rich area for future research to develop efficient anticancer drugs (Jain et al., 2020).

Eigenschaften

IUPAC Name

2-bromo-4-(4-chlorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO2/c13-11-10(12(16)17)9(5-6-15-11)7-1-3-8(14)4-2-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBRYBJHIGRLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220481
Record name 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid

CAS RN

147078-81-7
Record name 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147078-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(4-chlorophenyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

50.0 g (0.15 mol) of methyl 2-bromo-4-(4-chlorophenyl)nicotinate was weighed, and 300 ml of dimethylsulfoxide and 60 ml of 30% sodium hydroxide aqueous solution were added thereto and the mixture was stirred at 80° C. for 3 hours. The mixture was then poured into water and was washed with 300 ml of ethyl acetate. Thereafter, the aqueous layer was acidified with 10% HCl aqueous solution to precipitate a crystal, which was then filtrated out. The crystal thus precipitated was washed with water and isopropyl ether, and was dried to obtain 41.0 g of a white crystal of the aimed product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85.7%

Synthesis routes and methods III

Procedure details

To a solution of 50.0 g (0.15 mol) of methyl 2-bromo-4-(4-chlorophenyl)nicotinate in 300 ml of dimethylsulfoxide, 60 ml of 30% sodium hydroxide was added and stirred at 80° C. for 3 hours. The mixture was then poured into water and washed with 300 ml of ethyl acetate. Thereafter, the aqueous layer was acidified with 10% HCl to precipitate a crystal, which was then filtrated out. The crystal thus precipitated was washed with water and isopropyl ether, and dried to obtain 41.0 g of a white crystal of the aimed product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(4-chloro-phenyl)-nicotinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.